molecular formula C5H7N3 B1591157 Pyridazin-4-ylmethanamine CAS No. 519020-42-9

Pyridazin-4-ylmethanamine

Cat. No.: B1591157
CAS No.: 519020-42-9
M. Wt: 109.13 g/mol
InChI Key: SEQBQXBBDMPPPX-UHFFFAOYSA-N
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Description

Pyridazin-4-ylmethanamine is a heterocyclic organic compound that features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazin-4-ylmethanamine typically involves the cyclization of hydrazones with appropriate reagents. One common method includes the reaction of β,γ-unsaturated hydrazones with copper catalysts under mild conditions to form 1,6-dihydropyridazines, which can then be further functionalized to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyridazin-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazin-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Pyridazin-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Pyridazin-4-ylmethanamine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of bioactive molecules and in medicinal chemistry research .

Properties

IUPAC Name

pyridazin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-8-4-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQBQXBBDMPPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567298
Record name 1-(Pyridazin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519020-42-9
Record name 1-(Pyridazin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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